Cyclododecanol;cyclododecanone;nitric acid

Description

Historical Context and Significance in Industrial and Academic Research

The industrial-scale synthesis of cyclododecanone (B146445) became viable with the advent of processes to produce its precursor, cyclododecatriene (CDT), from butadiene, a petrochemical derivative. scirp.orgscirp.org Early methods for synthesizing cycloketones, such as those developed by Ruzicka from dicarboxylic acids, yielded only small percentages of the desired product. scirp.org A significant advancement came with the acyloin condensation of dicarboxylic acid esters, which provided higher yields. scirp.org

The common industrial process for preparing cyclododecanone involves the air oxidation of cyclododecane (B45066) in the presence of boric acid to produce cyclododecyl borate. google.com This is then hydrolyzed to yield cyclododecanol (B158456), which is subsequently dehydrogenated to form cyclododecanone. google.com This multi-step process, however, is characterized by incomplete conversions and requires extensive recycling and purification steps. google.com

The significance of these compounds is rooted in their application as precursors to high-performance polymers and other valuable chemicals. Cyclododecanone is a key starting material for laurolactam (B145868), the monomer for Nylon-12, a polyamide with distinct advantages over Nylon-6 and Nylon-6,6. scirp.orgresearchgate.net Furthermore, the oxidation of cyclododecanol and cyclododecanone with nitric acid yields dodecanedioic acid, a crucial long-chain dicarboxylic acid used in the production of high-performance nylons like PA612 and PA1212. guidechem.com Beyond polymers, cyclododecanone is an important intermediate in the fragrance industry for synthesizing compounds like musk ketone and in the development of natural products with potential biological activity. researchgate.netguidechem.com

Interrelationships and Synthetic Utility of Cyclododecanol, Cyclododecanone, and Nitric Acid

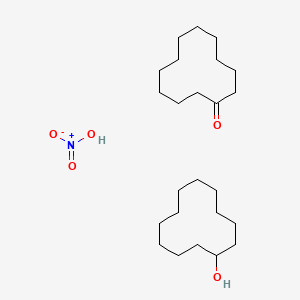

The primary chemical relationship between these three compounds is the oxidation of cyclododecanol to cyclododecanone using nitric acid as the oxidizing agent. This reaction is a fundamental transformation in organic synthesis. The oxidation process typically occurs at elevated temperatures, with yields often exceeding 80% under optimized conditions.

Nitric acid's role as a potent oxidizing agent is well-established. In the context of cycloalkanes, it facilitates the conversion of alcohols to ketones and can further cleave the ring to produce dicarboxylic acids. guidechem.comdoubtnut.com For instance, the oxidation of a cyclohexanol (B46403)/cyclohexanone (B45756) mixture with nitric acid is a key step in the production of adipic acid for Nylon 6,6. doubtnut.comguidechem.com The reaction mechanism is complex, involving intermediates such as nitrogen dioxide, which is believed to be the active nitrating and oxidizing species. cia.govcia.gov The concentration of nitric acid is a critical parameter, with concentrations between 65-90 wt% often used for the preparation of dodecanedioic acid from cyclododecanol and/or cyclododecanone. guidechem.com

The synthetic utility of cyclododecanone extends far beyond its role as a precursor to polymers. It is a versatile building block for constructing a variety of complex molecular architectures. sapub.org As a β-ketoester, it is employed in the synthesis of diverse heterocyclic ring systems, including pyrazolones, isoxazolones, and pyrimidinones. sapub.orgresearchgate.net These fused heterocycles are of significant interest in medicinal chemistry due to their potential biological activities. sapub.org The reactivity of the cyclododecanone ring allows for various transformations, making it a valuable synthon for creating macrocyclic systems and other intricate organic compounds. researchgate.netresearchgate.net

Interactive Data Table: Synthesis Parameters for Cyclododecanone

| Parameter | Value/Condition | Significance |

| Starting Material | Cyclododecanol | The alcohol precursor to the ketone. |

| Oxidizing Agent | Nitric Acid (HNO₃) | A strong oxidizing agent for the conversion. |

| Acid Concentration | 65% HNO₃ (often with H₂SO₄) | Affects reaction efficiency and selectivity. guidechem.com |

| Temperature | 40–90°C | Balances reaction rate and minimizes byproducts. |

| Catalyst | Transition metals (e.g., Fe³⁺) | Can accelerate the oxidation process. |

| Reaction Time | 6–8 hours (typical) | Monitored for completion of the reaction. |

| Yield | >80% (optimized) | Indicates the efficiency of the conversion. |

Properties

IUPAC Name |

cyclododecanol;cyclododecanone;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O.C12H22O.HNO3/c2*13-12-10-8-6-4-2-1-3-5-7-9-11-12;2-1(3)4/h12-13H,1-11H2;1-11H2;(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHSWKJEVNWSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)O.C1CCCCCC(=O)CCCCC1.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72162-23-3, 127153-83-7 | |

| Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72162-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction, Me esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127153-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072162233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, reaction products with cyclododecanol and cyclododecanone, by-products from, high-boiling fraction | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies of Cyclododecanol

Catalytic Hydrogenation Pathways to Cyclododecanol (B158456)

Catalytic hydrogenation is a cornerstone in the synthesis of cyclododecanol, involving the addition of hydrogen across double bonds or to carbonyl groups in the presence of a metal catalyst. This approach is favored for its high selectivity and efficiency.

Hydrogenation of Cyclododecanone (B146445) for Cyclododecanol Production

A direct and common method for producing cyclododecanol is the catalytic hydrogenation of its corresponding ketone, cyclododecanone. This reduction reaction is highly efficient and is a key step in several multi-step synthesis routes.

The choice of catalyst is critical in the hydrogenation of cyclododecanone. Platinum group metals, particularly palladium and platinum, are widely employed due to their high catalytic activity and selectivity. pageplace.deiitm.ac.in These metals are typically dispersed on a high-surface-area support, such as activated carbon (C) or alumina (B75360) (Al₂O₃), to maximize their effectiveness. iitm.ac.inmasterorganicchemistry.com

Palladium-based catalysts are highly effective for this transformation. For instance, using a palladium on carbon (Pd/C) catalyst, cyclododecanol can be produced with high purity and yield. In one documented process, a precursor mixture containing cyclododecanone is hydrogenated at elevated temperature and pressure, achieving a cyclododecanol purity of 98.5% with a 97% yield. chemicalbook.com The reaction involves the dissociative adsorption of hydrogen onto the palladium surface, followed by its addition to the carbonyl group of cyclododecanone. masterorganicchemistry.com

Platinum catalysts also demonstrate excellent performance in hydrogenation reactions. rsc.org They are known for their high activity, which can sometimes lead to less selectivity if other reducible functional groups are present. mdpi.comrsc.org The efficiency of both platinum and palladium can be influenced by factors such as catalyst support, reaction temperature, and hydrogen pressure. pageplace.de While nickel catalysts are also used in hydrogenation due to lower cost, palladium and platinum often provide faster reaction rates and higher efficiency under milder conditions. researchgate.net

| Catalyst | Support | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Palladium (Pd) | Carbon (C) | 220°C, 1300 psig H₂ | 97% | 98.5% | chemicalbook.com |

| Palladium (Pd) | Carbon (C) | 100°C, 10 kg/cm²·G H₂ | 72 mol% (CDOL), 14 mol% (CDON) | N/A | google.com |

Synthesis via Hydrogenation of Cyclododecane (B45066)

The synthesis of cyclododecanol can also originate from cyclododecane, which is itself produced by the complete hydrogenation of 1,5,9-cyclododecatriene (B1592173). acs.org This initial hydrogenation step uses catalysts like nickel to saturate the three double bonds of the cyclododecatriene ring, converting it to cyclododecane. globallcadataaccess.org The subsequent conversion of cyclododecane to cyclododecanol is not a direct hydrogenation, but rather an oxidation process followed by a reduction step. The saturated cyclododecane is first oxidized to yield a mixture of cyclododecanol and cyclododecanone. acs.orggloballcadataaccess.org This mixture is then subjected to a catalytic dehydrogenation step, typically over a copper catalyst, to convert the remaining cyclododecanol into cyclododecanone, which can then be hydrogenated to cyclododecanol as described previously. acs.org

Oxidative Approaches to Cyclododecanol Precursors

Oxidative methods provide an alternative route to cyclododecanol, starting from saturated or unsaturated cyclic hydrocarbons. These processes introduce oxygen-containing functional groups that are subsequently converted to the desired alcohol.

Air Oxidation of Cyclododecane with Boric Acid Catalysis

A well-established industrial process involves the air oxidation of cyclododecane to produce a mixture of cyclododecanol and cyclododecanone. acs.org This reaction is often catalyzed by boric acid. globallcadataaccess.org The role of boric acid is to act as a catalyst that can influence the reaction pathway, although it is considered a weak acid. semanticscholar.orged.ac.uk The oxidation is typically carried out at elevated temperatures (150-160°C) and atmospheric pressure. globallcadataaccess.org While this method is economically viable, it is reported to have only modest selectivity, around 88%, even at a low conversion rate per pass of about 8.5%. acs.org The resulting mixture of alcohol and ketone requires further processing, typically dehydrogenation of the alcohol to the ketone, followed by purification and subsequent hydrogenation to yield pure cyclododecanol.

Multi-Step Conversions from Cyclododecatriene Involving Epoxidation and Subsequent Hydrogenation

A more recent and selective pathway to cyclododecanol begins with 1,5,9-cyclododecatriene (CDT), a readily available petrochemical product. scirp.orgscirp.org This multi-step synthesis involves an initial selective epoxidation of one of the double bonds in the CDT ring to form 1,2-epoxy-5,9-cyclododecadiene (ECDD). scirp.orgscirp.orgd-nb.info This epoxidation is often carried out using hydrogen peroxide as the oxidant in the presence of a suitable catalyst. scirp.orgmdpi.com

The resulting ECDD is then hydrogenated to produce cyclododecanol. scirp.orgscirp.org This hydrogenation step targets the remaining double bonds and opens the epoxide ring to form the alcohol. Catalysts such as Raney nickel or palladium are effective for this conversion. scirp.orgscirp.org This method can achieve high yields for the hydrogenation step, with an average yield reported to be around 92.3%, and the highest yield reaching 94.9%. scirp.org This pathway is considered more environmentally friendly, or "greener," particularly when using harmless solvents like ethanol (B145695) instead of cyclohexane. scirp.org

| Starting Material | Intermediate | Hydrogenation Catalyst | Solvent | Average Yield | Reference |

|---|---|---|---|---|---|

| 1,5,9-Cyclododecatriene (CDT) | 1,2-Epoxy-5,9-cyclododecadiene (ECDD) | Raney Nickel | Ethanol | 92.3% | scirp.org |

| 1,5,9-Cyclododecatriene (CDT) | 1,2-Epoxy-5,9-cyclododecadiene (ECDD) | Palladium | Cyclohexane | N/A | scirp.org |

Synthesis Methodologies of Cyclododecanone

Nitric Acid-Mediated Oxidation of Cyclododecanol (B158456)

The conversion of cyclododecanol to cyclododecanone (B146445) via nitric acid is a widely practiced chemical transformation. This process relies on the potent oxidizing nature of nitric acid to selectively convert the secondary alcohol functional group into a ketone. The efficacy of this reaction is highly dependent on carefully controlled parameters to maximize the yield of cyclododecanone while minimizing the formation of byproducts, such as dicarboxylic acids from over-oxidation.

Optimization of Reaction Parameters for Yield and Selectivity

Achieving a high yield and selectivity in the nitric acid-mediated oxidation of cyclododecanol necessitates precise control over several key reaction parameters. These include the concentration of nitric acid, the use of co-oxidants, the reaction temperature, and the implementation of catalytic systems.

The concentration of nitric acid is a critical factor influencing both the rate and selectivity of the oxidation. Using nitric acid at concentrations around 60-65 wt% is common for this type of transformation. Research into the oxidation of similar alcohols, like 2-octanol, has shown that operating with nitric acid concentrations below 60 wt% can help control the reaction, ensuring it proceeds in a regime where the chemical reaction rate, rather than mass transfer, is the controlling factor.

Co-oxidants can be employed to enhance the efficiency of the reaction and regenerate the primary oxidizing species. One such approach is a controlled process that utilizes both nitric acid and oxygen. In this system, nitric acid acts as the direct source of the oxidizing species, which is then partially regenerated by oxygen. This method allows the reaction to proceed at moderate temperatures and can help in managing the exothermic nature of the oxidation.

| Parameter | Condition | Effect on Yield and Selectivity |

| Nitric Acid Concentration | 50-65 wt% | Higher concentrations increase reaction rate but may also increase risk of over-oxidation to dicarboxylic acids. Lower concentrations offer better thermal control. utwente.nl |

| Co-oxidant (Oxygen) | Positive pressure of O₂ | Regenerates oxidizing NOx species, allowing the reaction to be sustained at moderate temperatures (e.g., 20-45°C). google.com |

| Co-oxidant (Sulfuric Acid) | H₂SO₄ can be used | Acts as a catalyst, increasing the acidity of the medium and enhancing the oxidizing power of nitric acid, but requires careful control to avoid excessive side reactions. |

Temperature control is paramount in the oxidation of cyclododecanol to prevent runaway reactions and the formation of undesired byproducts. The oxidation process is significantly exothermic, and an uncontrolled increase in temperature can lead to over-oxidation.

Studies have indicated that maintaining the reaction temperature within a specific range is crucial for optimal results. For instance, research on the oxidation of 2-octanol with 60 wt% nitric acid suggests that keeping the temperature below 25°C helps to ensure the reaction is not limited by mass transfer phenomena. utwente.nl In other systems, particularly those involving co-oxidants like oxygen, the reaction can be effectively controlled at moderate temperatures, typically between 20°C and 45°C. google.com Higher temperatures, while increasing the reaction rate, also elevate the risk of decomposition of nitric acid and the formation of unwanted side products. researchgate.netnih.gov

| Temperature Range (°C) | Efficacy and Influence |

| 20 - 45 | Optimal for controlled oxidations, particularly when using co-oxidants like oxygen. Minimizes thermal runaway risk and byproduct formation. google.com |

| < 25 (at 60 wt% HNO₃) | Ensures the reaction is kinetically controlled rather than mass-transfer limited, leading to more predictable outcomes. utwente.nl |

| > 60 | Significantly increases reaction rate but also enhances the risk of over-oxidation and thermal decomposition of nitric acid, leading to reduced selectivity. utwente.nlnih.gov |

The inclusion of a catalytic system can significantly improve the efficiency and selectivity of the oxidation of secondary alcohols. Iron(III) salts, such as iron(III) chloride (FeCl₃), have been identified as effective catalysts for this transformation, particularly in aerobic oxidation systems where nitric acid is used in catalytic amounts.

In a system utilizing nitric acid and an iron(III) catalyst in a fluorinated alcohol solvent, secondary alcohols are selectively oxidized to ketones in excellent yields. acs.orgacs.orgresearchgate.netnih.gov The iron(III) catalyst plays a dual role in the reaction mechanism. It facilitates the decomposition of an alkyl nitrite (B80452) intermediate and also acts as a single-electron transfer catalyst in the regeneration of the active nitrosyl chloride (NOCl) species. acs.org This catalytic cycle allows the reaction to proceed efficiently under milder conditions than non-catalytic processes.

Mechanistic Elucidation of Cyclododecanol Oxidation by Nitric Acid

The mechanism for the oxidation of secondary alcohols by nitric acid, especially when catalyzed by iron(III) salts, is a multi-step process. While several pathways have been proposed, a well-supported mechanism involves the formation of an alkyl nitrite intermediate. acs.orgacs.orgacsgcipr.org

Formation of the Oxidizing Agent : In the presence of chloride ions and an acid, nitric acid can generate nitrosyl chloride (NOCl) in situ.

Formation of Alkyl Nitrite : The cyclododecanol attacks the NOCl, leading to the formation of a cyclododecyl nitrite intermediate.

Decomposition to Ketone : The crucial role of the iron(III) catalyst is observed in this step. Fe³⁺ ions facilitate the decomposition of the alkyl nitrite. This can occur through its Lewis acidic properties or by acting as a one-electron oxidant. acs.org This decomposition results in the formation of cyclododecanone.

Alternative Oxidative Transformations to Cyclododecanone

While nitric acid oxidation is a viable route, several alternative methods exist for the synthesis of cyclododecanone from cyclododecanol. These methods often employ different oxidizing agents and may offer advantages in terms of selectivity, safety, or environmental impact.

Hypohalite Oxidation : A common laboratory-scale method involves the use of sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, as the oxidizing agent. youtube.comjuliethahn.comquizlet.com This method is often preferred for its milder reaction conditions and avoidance of heavy metal waste associated with traditional oxidants like chromic acid. quizlet.com

Hydrogen Peroxide Oxidation : "Green" chemistry approaches often utilize hydrogen peroxide (H₂O₂) as the oxidant due to its environmentally benign byproduct, water. These reactions typically require a catalyst, such as a molybdenum-based complex, to activate the hydrogen peroxide for the efficient oxidation of the alcohol. beyondbenign.org

Chromium-Based Reagents : Traditional methods for alcohol oxidation include the use of chromium(VI) reagents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC). However, due to the toxicity and hazardous waste generated by these heavy metal oxidants, their use has become less common in favor of greener alternatives. quizlet.comscholaris.ca

| Oxidizing Agent/Method | Key Features | Advantages | Disadvantages |

| Sodium Hypochlorite (Bleach) | Milder oxidizing agent, often used with a catalyst like acetic acid. juliethahn.com | Avoids heavy metal waste, readily available. quizlet.com | Concentration can be variable; reaction requires monitoring. quizlet.com |

| Hydrogen Peroxide | Environmentally friendly oxidant, requires a catalyst (e.g., molybdenum-based). beyondbenign.org | Produces water as the only byproduct. beyondbenign.org | Requires a catalyst for effective activation. |

| Chromic Acid / PCC | Strong, traditional oxidizing agents. scholaris.ca | Highly effective and well-established. | Highly toxic, generates hazardous heavy metal waste. quizlet.comscholaris.ca |

Direct Oxidation of Cyclododecane (B45066) to Cyclododecanone

The industrial production of cyclododecanone often begins with the direct oxidation of cyclododecane. This process typically involves the use of air as the oxidant in the presence of a catalyst. One common industrial method is the air oxidation of cyclododecane in the presence of boric acid. This process yields a mixture of cyclododecanol and cyclododecanone, with the alcohol being the major product in a ratio of approximately 10:1. The boric acid plays a crucial role by forming borate esters with the cyclododecanol as it is produced, which protects the alcohol from further oxidation and improves the selectivity of the reaction.

However, this method has its drawbacks. To maintain acceptable selectivity, the conversion of cyclododecane is typically kept low, often around 30%. This necessitates the separation and recycling of large amounts of unreacted cyclododecane. Following the oxidation, the borate esters must be hydrolyzed to liberate the cyclododecanol. The resulting mixture of cyclododecanol and cyclododecanone is then separated, and the cyclododecanol is subsequently converted to cyclododecanone in a separate dehydrogenation step. This multi-step process, while effective, is complex and energy-intensive.

Oxidation of Cyclododecanol Using Non-Nitric Acid Reagents

The conversion of cyclododecanol to cyclododecanone is a critical step in many synthesis routes. A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently and selectively, avoiding the use of harsh reagents like nitric acid.

Ruthenium-Catalyzed Oxidation Protocols

Ruthenium complexes are versatile and effective catalysts for the oxidation of alcohols to carbonyl compounds. sciencemadness.orgorganic-chemistry.org The reactivity of these catalysts can be fine-tuned by altering the oxidation state of the ruthenium and the nature of its ligands. For the oxidation of secondary alcohols like cyclododecanol, ruthenium(III) chloride (RuCl₃) is a commonly used catalyst precursor. organic-chemistry.org

Nitrogen Dioxide and Silica (B1680970) Gel-Based Oxidation Systems

The use of nitrogen dioxide (NO₂) or its dimer, dinitrogen tetroxide (N₂O₄), in the presence of a solid support like silica gel has been reported for the oxidation of various organic compounds. However, the application of this specific system for the oxidation of cyclododecanol to cyclododecanone is not well-documented in the scientific literature. While metallic nitrates supported on silica gel have been shown to oxidize secondary alcohols, the direct use of nitrogen dioxide on silica gel for this transformation is not a commonly cited method.

Catalysis by Organic Nitrogen Compounds and Nitroxyl (B88944) Radicals

Stable nitroxyl radicals, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), have emerged as highly efficient and selective catalysts for the oxidation of alcohols. organic-chemistry.org These organocatalysts operate through a catalytic cycle involving the nitroxyl radical and its corresponding oxoammonium cation, which is the active oxidizing species. A co-oxidant is required to regenerate the oxoammonium cation from the hydroxylamine (B1172632) formed during the alcohol oxidation.

A variety of co-oxidants can be employed in TEMPO-catalyzed oxidations, including sodium hypochlorite (NaOCl), bis(acetoxy)iodobenzene (PhI(OAc)₂), and molecular oxygen in the presence of a transition metal co-catalyst. The choice of co-oxidant can influence the reaction conditions and the selectivity of the process. For secondary alcohols such as cyclododecanol, TEMPO-based systems provide a mild and efficient route to the corresponding ketone. The steric hindrance around the nitroxyl radical contributes to the selectivity of these catalysts. Bicyclic nitroxyl derivatives, such as 2-azaadamantane N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), have also been developed and, in some cases, exhibit enhanced reactivity compared to TEMPO due to reduced steric hindrance around the active site.

Below is a representative table of conditions for the TEMPO-catalyzed oxidation of a secondary alcohol:

| Catalyst | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| TEMPO | NaOCl | CH₂Cl₂/H₂O | 0 - 25 | 0.5 - 2 | >90 |

| TEMPO | PhI(OAc)₂ | CH₂Cl₂ | 25 | 1 - 3 | >90 |

| AZADO | NaOCl | CH₂Cl₂/H₂O | 0 | 0.5 | >95 |

Hypochlorous Acid as an Oxidizing Agent

Hypochlorous acid (HOCl), often generated in situ from sodium hypochlorite (household bleach), is a readily available and inexpensive oxidizing agent for the conversion of secondary alcohols to ketones. The oxidation of cyclododecanol to cyclododecanone using bleach is a common laboratory preparation.

The reaction is typically carried out in a biphasic system, with the cyclododecanol in an organic solvent such as ethyl acetate or dichloromethane, and the sodium hypochlorite in an aqueous solution. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be added to facilitate the transfer of the hypochlorite anion to the organic phase. The pH of the aqueous phase is usually adjusted to the acidic side to favor the formation of hypochlorous acid, which is a more potent oxidizing agent than the hypochlorite ion.

The following table summarizes typical reaction conditions for the oxidation of cyclododecanol with hypochlorous acid:

| Substrate | Oxidizing Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time |

| Cyclododecanol | Sodium Hypochlorite | Ethyl Acetate/Water | Acetic Acid | 25 - 40 | 1 - 2 hours |

Hydrogen Peroxide-Mediated Oxidations Utilizing Heteropolyphosphatotungstate Catalysts

Hydrogen peroxide (H₂O₂) is considered an environmentally benign oxidant as its only byproduct is water. However, its use often requires a catalyst to achieve efficient and selective oxidations. Heteropoly acids and their salts, particularly those based on tungsten, have shown great promise as catalysts for H₂O₂-mediated oxidations.

An eco-friendly synthesis of cyclododecanone from cyclododecanol has been developed using a hexadecyltrimethylammonium heteropolyphosphatotungstate catalyst, [(n-C₁₆H₃₃NMe₃)₃PW₄O₁₆]. organic-chemistry.org This catalyst facilitates the oxidation of cyclododecanol with hydrogen peroxide in a mixed solvent system of water and t-butanol. This method provides a green alternative to traditional oxidation procedures that use stoichiometric amounts of hazardous reagents.

The table below presents research findings for the oxidation of cyclododecanol using this catalytic system:

| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

| [(n-C₁₆H₃₃NMe₃)₃PW₄O₁₆] | H₂O₂ | Water/t-butanol | 80 | 6 | 98.5 | 99.1 |

This catalytic system demonstrates high conversion and excellent selectivity for the desired cyclododecanone product under relatively mild and environmentally friendly conditions.

Dehydrogenation of Cyclododecanol for Cyclododecanone Formation

C₁₂H₂₄O (Cyclododecanol) → C₁₂H₂₂O (Cyclododecanone) + H₂ (Hydrogen)

Applications of Metal Catalysts (e.g., Copper Powder, Raney Nickel) in Dehydrogenation

Metal-based catalysts are widely employed for the dehydrogenation of alcohols due to their high activity and selectivity. Among these, copper-based catalysts and Raney nickel are prominent choices for industrial applications.

Copper Powder and Copper-Based Catalysts

Copper is a well-established and effective catalyst for the dehydrogenation of both primary and secondary alcohols. In the vapor phase, cyclododecanol can be passed over a heated copper catalyst to yield cyclododecanone. The catalytic activity of copper is attributed to its ability to facilitate the cleavage of the O-H and C-H bonds in the alcohol.

Research on the dehydrogenation of long-chain alcohols, such as dodecanol, provides insight into the typical conditions and catalyst performance that can be expected for cyclododecanol. Studies using copper-based catalysts, such as copper supported on silica (Cu/SiO₂), have demonstrated high efficiency. For instance, in a continuous fixed-bed reactor, the vapor-phase dehydrogenation of dodecanol over a Cu/SiO₂ catalyst achieved significant conversion and excellent selectivity to the corresponding aldehyde, dodecanal researchgate.net. The performance of such catalysts is often linked to the synergistic effect between different copper species (Cu⁰ and Cu⁺) on the catalyst surface researchgate.net.

The table below summarizes representative research findings for the dehydrogenation of a C12 alcohol using a copper-based catalyst, illustrating the typical process parameters.

| Catalyst | Substrate | Temperature (°C) | Conversion (%) | Selectivity (%) | Phase |

|---|---|---|---|---|---|

| Cu/SiO₂ | Dodecanol | 260 | 82.3 | 98.9 | Vapor |

Data derived from studies on dodecanol dehydrogenation, serving as an illustrative example for C12 alcohol conversion researchgate.net.

Raney Nickel

Raney nickel, a porous nickel catalyst, is renowned for its high surface area and catalytic activity in both hydrogenation and dehydrogenation reactions masterorganicchemistry.com. It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution, which leaches out the aluminum, leaving behind a fine-grained, highly porous nickel structure masterorganicchemistry.com.

In the context of producing cyclododecanone, Raney nickel is often mentioned in the hydrogenation step to produce the precursor, cyclododecanol, from intermediates like epoxycyclododecadiene scirp.orgscirp.orgresearchgate.net. However, its properties also make it a suitable, though potentially aggressive, catalyst for the reverse reaction: the dehydrogenation of cyclododecanol. The high activity of Raney nickel can sometimes lead to side reactions if the process conditions are not carefully optimized. While specific performance data for the direct dehydrogenation of cyclododecanol using Raney nickel is not extensively detailed in readily available literature, its application in the dehydrogenation of other cyclic alkanes is well-documented, demonstrating its capability to facilitate such transformations. The choice between a copper catalyst and Raney nickel often depends on the desired balance between reaction rate, selectivity, catalyst cost, and catalyst lifespan in a specific industrial setting.

Nitric Acid in Dodecanedioic Acid Ddda Synthesis from Cyclododecanol and Cyclododecanone

Oxidative Conversion Pathways from Cyclic Precursors to Dicarboxylic Acids

The conversion of cyclododecanol (B158456) and cyclododecanone (B146445) to dodecanedioic acid is an oxidative ring-opening reaction. Nitric acid serves as a powerful oxidizing agent that cleaves the carbon-carbon bonds within the twelve-membered ring structure. atamanchemicals.comchemicalbook.com The reaction pathway is a complex, multi-step process. researchgate.net

Role of Catalysis in Enhancing DDDA Yield and Purity

To improve the efficiency and selectivity of the nitric acid oxidation process, catalytic systems are employed. Catalysts play a pivotal role in accelerating the reaction rate and directing the reaction towards the desired product, thereby increasing the yield and purity of DDDA while minimizing the formation of undesirable by-products. google.comcore.ac.uk

A widely adopted catalytic system for the synthesis of DDDA involves a combination of copper and vanadium salts, such as copper nitrate (B79036) and ammonium (B1175870) metavanadate. google.comgoogleapis.com This mixed-catalyst system has proven effective in the nitric acid oxidation of the cyclododecanol/cyclododecanone mixture. The presence of these transition metals facilitates the complex redox reactions involved in the oxidative cleavage of the ring. For instance, a process utilizing a V/Cu catalyst to oxidize cyclododecanone with an excess of nitric acid can achieve high purity and yield. googleapis.com In one documented example, this catalytic oxidation resulted in an expected DDDA purity of 99% and a yield of 88% based on the starting cyclododecanol. google.comgoogleapis.com

| Catalyst System | Precursor | Oxidant | Purity | Yield |

| Copper and Vanadium Salts | Cyclododecanol/Cyclododecanone Mixture | Nitric Acid | 99% (expected) | 88% (based on cyclododecanol) |

Process Control and Optimization in DDDA Synthesis

Effective control and optimization of reaction parameters are essential for maximizing the selectivity and yield of DDDA. Key variables include the concentration of nitric acid, the composition of the reaction medium, the use of co-solubilizers, and the management of by-products.

The concentration of nitric acid is a critical factor influencing the rate and outcome of the oxidation. A specific concentration, such as 54% nitric acid, has been used in the oxidation of cyclododecanone. google.com The reaction temperature must also be carefully maintained within an optimal range, for example, between 65°C and 70°C, to ensure a controlled reaction and prevent excessive degradation or the formation of unwanted side products. google.com The composition of the reaction medium is tailored to ensure proper mixing and interaction between the reactants.

The solubility of the organic precursors (cyclododecanol and cyclododecanone) in the aqueous nitric acid medium can be limited. To overcome this, co-solubilizers are often introduced. C₂-C₄ monocarboxylic acids, particularly acetic acid, have been found to act as effective "reaction modifiers and solubilizers." google.com The addition of a controlled amount of acetic acid to the nitric acid oxidation medium leads to a significant increase in the selectivity of the conversion to DDDA and results in a product of higher purity. google.com This improvement is attributed to the enhanced miscibility of the reactants, allowing for a more uniform and controlled oxidation process.

An exemplary process demonstrates this effect, where cyclododecanol was oxidized using a mixture of nitric acid and glacial acetic acid. This method resulted in a high yield of DDDA. google.com

| Precursor | Oxidizing Medium | Temperature | Yield | Theoretical Acid Number | Measured Acid Number |

| Cyclododecanol (419 g) | 1375 g Nitric Acid, 400 g Glacial Acetic Acid | 65-70°C | 82% | 8.70 meq./gm. | 8.63 meq./gm. |

| Cyclododecanone (26 g) | 130 g of 54% Nitric Acid, Acetic Acid | 70°C | - | - | - |

Mitigation of these by-products is achieved through careful process optimization. The use of mixed-metal catalysts like copper and vanadium enhances selectivity for the C12 ring opening without further degradation. googleapis.com Similarly, the addition of co-solubilizers such as acetic acid improves the reaction's selectivity, thereby reducing the proportion of shorter-chain diacids formed. google.com Precise control over reaction temperature and nitric acid concentration also helps to prevent over-oxidation. By optimizing these conditions, the formation of by-products can be minimized, leading to a higher yield of pure dodecanedioic acid.

Reaction Mechanisms and Kinetic Studies Involving Cyclododecanol, Cyclododecanone, and Nitric Acid

Detailed Mechanistic Pathways of Cyclododecanol (B158456) Oxidation to Cyclododecanone (B146445)

The reaction is generally initiated by the formation of dinitrogen trioxide (N₂O₃) from nitric acid and the catalytic nitrous acid.

Step 1: Formation of the Active Oxidizing Agent Nitrous acid, present in trace amounts or generated in situ, reacts with nitric acid to form dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent.

2 HNO₂ ⇌ N₂O₃ + H₂O

Step 2: Formation of Cyclododecyl Nitrite (B80452) Intermediate The cyclododecanol attacks the electrophilic N₂O₃, or more accurately, the nitrosonium ion (NO⁺) source, to form a protonated cyclododecyl nitrite ester. Subsequent deprotonation yields the unstable cyclododecyl nitrite intermediate.

(C₁₂H₂₃)OH + N₂O₃ → (C₁₂H₂₃)O-N=O + HNO₂

Step 3: Decomposition of the Nitrite Ester The crucial step involves the decomposition of the cyclododecyl nitrite. This is believed to proceed via a homolytic cleavage of the weak O-N bond, although concerted pathways are also proposed. The presence of an α-hydrogen is critical. A base (like water or another alcohol molecule) abstracts the α-hydrogen, leading to the elimination of a molecule of hyponitrous acid (H₂N₂O₂), which is unstable and decomposes, and the formation of the cyclododecanone carbonyl group. A proposed pathway involves the formation of a radical pair followed by hydrogen abstraction.

Alternatively, a concerted, cyclic transition state can be envisioned where the nitroso group assists in the removal of the α-hydrogen, leading directly to the ketone, nitrous oxide (N₂O), and water.

Recent studies on similar secondary alcohols suggest that metal catalysts, such as iron(III) chloride, can facilitate the decomposition of the alkyl nitrite intermediate into the ketone. acs.org In the context of nitric acid oxidation, the various nitrogen oxides (NOx) generated can participate in a complex series of redox cycles to regenerate the active species.

C₁₂H₂₄O + HNO₃ → C₁₂H₂₂O + H₂O + NOx

The reaction is typically conducted at elevated temperatures, often in the range of 60–90°C, to achieve high yields, which can exceed 80% under optimized conditions.

Multi-Step Mechanisms of Cyclododecanone Oxidation to Dodecanedioic Acid

The oxidation of the cyclic ketone, cyclododecanone, to the linear α,ω-dicarboxylic acid, dodecanedioic acid (DDDA), is a more complex, ring-opening oxidation. This transformation is a critical industrial process and often employs a mixed catalyst system, typically containing vanadium and copper salts (e.g., ammonium (B1175870) vanadate (B1173111) and copper nitrate), to improve selectivity and yield. researchgate.net The mechanism, analogous to the well-studied oxidation of cyclohexanone (B45756) to adipic acid, proceeds through several intermediate stages. researchgate.netresearchgate.net

Step 1: α-Hydroxylation or Nitrosation The reaction is initiated at the α-carbon position to the carbonyl group. In the presence of nitrous acid, the ketone can be converted to an α-nitroso ketone via its enol or enolate form. This is then rapidly oxidized or hydrolyzed to a 1,2-diketone intermediate, 1,2-cyclododecanedione (B11951734).

Step 2: Oxidative Cleavage of the 1,2-Diketone The key ring-opening step is the oxidative cleavage of the C-C bond between the two carbonyl groups of the 1,2-cyclododecanedione intermediate. Nitric acid attacks one of the carbonyl carbons, leading to the formation of an unstable intermediate that fragments. This cleavage results in a 12-carbon keto-carboxylic acid (12-oxododecanoic acid).

Step 3: Oxidation of the Keto-Carboxylic Acid The resulting keto-acid is then further oxidized at the ketone position. This oxidation is mechanistically similar to the initial ring-opening, potentially proceeding through an α-hydroxylation pathway, eventually cleaving a C-C bond to yield the final product, dodecanedioic acid, and smaller fragments.

However, the reaction is not perfectly selective. Oxidative attack can occur at other points on the carbon chain, leading to the formation of shorter-chain dicarboxylic acids such as undecanedioic acid (C11) and sebacic acid (C10) as major by-products. The role of the vanadium(V) catalyst is crucial in selectively oxidizing the 1,2-dione intermediate, thus enhancing the yield of the desired C12 acid. researchgate.net Copper catalysts are thought to be effective, particularly at higher temperatures, in preventing the breakdown of unstable intermediates. researchgate.net

Kinetic Investigations of Reaction Rates and Their Dependence on Catalytic Systems and Reaction Conditions

The rates of both the oxidation of cyclododecanol and the subsequent ring-opening of cyclododecanone are highly sensitive to reaction conditions such as temperature, nitric acid concentration, and the presence of catalysts. Kinetic studies, often drawing parallels from the extensively researched oxidation of cyclohexanol (B46403) and cyclohexanone, provide insight into these dependencies.

Dependence on Reaction Conditions

The formation rate of dicarboxylic acids from cyclic alcohols and ketones is strongly dependent on both temperature and nitric acid concentration. researchgate.net Industrial processes must balance reaction rate with selectivity; overly aggressive conditions can lead to the formation of undesirable shorter-chain dicarboxylic acids and the excessive consumption of nitric acid. google.com Research has shown that maintaining a relatively low nitric acid concentration (e.g., 4-24%) while operating at a higher temperature (e.g., 70-110 °C) can achieve a satisfactory reaction rate while minimizing nitric acid consumption. google.com

Many nitric acid-based oxidations exhibit an induction period, followed by an autocatalytic phase. researchgate.net This is attributed to the role of nitrous acid (HNO₂), which is produced during the reaction and also acts as a catalyst for the initial steps. The addition of a small amount of a nitrite salt can eliminate this induction period.

Interactive Data Table: Effect of Reaction Parameters on Dicarboxylic Acid Synthesis

The following table summarizes the qualitative effects of various parameters on the oxidation of cyclic ketones to dicarboxylic acids, based on findings from related systems.

| Parameter | Effect on Reaction Rate | Effect on Selectivity for Target Dicarboxylic Acid | Notes |

| Temperature | Increases significantly with temperature. | Can decrease at very high temperatures due to increased side reactions and degradation. | An optimal temperature range exists to balance rate and yield. For cyclic ketones, 50-130°C is a typical range. google.com |

| Nitric Acid Concentration | Increases with concentration. | Lower concentrations (4-24%) are often preferred to minimize by-product formation and nitric acid consumption. google.com | High concentrations can lead to more aggressive, less selective oxidation. |

| Catalyst (V/Cu) | Significantly increases the rate of reaction. | Greatly enhances selectivity for the desired dicarboxylic acid by directing the reaction pathway and preventing the breakdown of intermediates. researchgate.net | Vanadium(V) is particularly effective in the selective oxidation of the 1,2-dione intermediate. researchgate.net |

| Nitrous Acid (Catalyst) | Acts as an essential catalyst, initiating the reaction. | Influences the initial reaction pathway. | Responsible for the autocatalytic nature of the reaction. |

Role of Catalytic Systems

The use of a mixed-metal catalyst system, most commonly containing vanadium and copper, is standard practice for the industrial oxidation of cyclododecanone to dodecanedioic acid. researchgate.net

Vanadium(V): The primary role of the vanadium catalyst is to enhance the selectivity of the ring-opening oxidation. It is believed that V(V) selectively oxidizes the cyclohexane-1,2-dione intermediate, which is a key step in one of the major pathways to the dicarboxylic acid. researchgate.net This directed oxidation minimizes the formation of by-products.

Copper(II): The role of copper is complementary. It is thought to be particularly effective at higher temperatures, where it helps to stabilize reaction intermediates and prevent their further degradation into shorter-chain acids. researchgate.net

Interactive Data Table: Influence of V/Cu Catalyst on Cyclohexanol Oxidation Products

Data from studies on the analogous oxidation of cyclohexanol to adipic acid (AA) demonstrate the profound impact of the V/Cu catalytic system on product selectivity.

| Catalyst System | Key Effect | Impact on Selectivity | Reference |

| None | Lower selectivity for Adipic Acid (AA). | Higher relative amounts of by-products like glutaric and succinic acids. | researchgate.net |

| Vanadium(V) alone | Enhances selectivity for AA. | Suppresses the formation of glutaric and succinic acids. | researchgate.net |

| Copper(II) alone | Enhances selectivity for AA. | More effective than V(V) in suppressing by-products. | researchgate.net |

| Vanadium(V) + Copper(II) | Highest enhancement of selectivity for AA. | The combination is more effective than either catalyst alone. Reduces consumption of HNO₃ per mole of product. | researchgate.net |

These kinetic investigations and mechanistic insights are fundamental to the continuous improvement of the industrial synthesis of dodecanedioic acid, driving efforts towards more efficient, selective, and environmentally benign chemical processes.

Derivatives and Transformations of Cyclododecanone in Advanced Organic Synthesis

Utilization of Cyclododecanone (B146445) as a Precursor for Macrocyclic Systems

The 12-carbon framework of cyclododecanone makes it an ideal starting point for the synthesis of other macrocyclic compounds, which are of great interest in various fields of chemistry.

Synthesis of Fragrance Compounds and Macrocyclic Lactones

Cyclododecanone is a key intermediate in the production of several macrocyclic musk fragrances. For instance, it is a precursor to cyclohexadecanone, a compound used in the fragrance industry. researchgate.net Furthermore, it is instrumental in the synthesis of muscone, a highly valued natural musk fragrance, and other macrocyclic lactones with musk-like odors such as (R)-12-methyltridecanolide. missouri.edu The synthesis of various macrocyclic lactones, which are primary raw materials in the flavor and fragrance industry, often involves intermediates derived from cyclododecanone. openochem.org These lactones are prized for their characteristic musk scents, which were traditionally obtained from animal sources. openochem.org The ability to synthesize these compounds from a readily available starting material like cyclododecanone is of significant commercial importance.

One synthetic route to a fragrance compound starting from cyclododecanone involves a three-step process to yield 5-cyclohexadecen-1-one. This transformation begins with the chlorination of cyclododecanone to produce 2-chlorocyclododecanone. This intermediate is then reacted with vinyl magnesium chloride to form 1,2-divinylcyclododecan-1-ol. The final step is an oxy-Cope rearrangement which results in the formation of 5-cyclohexadecen-1-one. organic-chemistry.org

Macrocyclic lactones are another important class of fragrance compounds derived from cyclododecanone. These are cyclic esters with large rings and are known for their pleasant, musk-like odors. openochem.org The synthesis of these lactones from cyclododecanone often involves oxidation and rearrangement reactions to introduce the ester functionality into the macrocyclic ring.

Ring Expansion and Contraction Methodologies

The flexible 12-membered ring of cyclododecanone can be manipulated to create both larger and smaller ring systems, providing access to a diverse range of cyclic compounds.

Ring expansion reactions are employed to increase the number of atoms in the cyclododecanone ring. These methods are particularly useful for synthesizing macrocyclic ketones and lactones with 15 to 17 carbon atoms, which are valuable as musk fragrances. researchgate.net One approach involves the condensation of 1-methoxycyclododec-1-ene, derived from cyclododecanone, with 2-methylbut-3-yn-2-ol to form α-3,3-dimethylallenyl-cyclododecanone through a Cope rearrangement. researchgate.netwikipedia.org This intermediate can then undergo further reactions to expand the ring by two or four carbon atoms. researchgate.netwikipedia.org For example, ultraviolet irradiation of the α-allenyl ketone leads to a 1,3-acyl migration, resulting in the formation of 2-isopropylidenecyclotetradec-3-trans-enone, a 14-membered ring. researchgate.netwikipedia.org Alternatively, addition of vinylmagnesium bromide to the allenic ketone followed by a thermal Cope rearrangement yields 4-isopropylidenecyclohexadec-5-trans-enone, a 16-membered ring. researchgate.netwikipedia.org

Conversely, ring contraction methodologies are utilized to synthesize smaller, more strained ring systems from the larger cyclododecanone framework. These reactions often proceed through cationic rearrangements, such as the Pinacol-type rearrangement, where the loss of a leaving group and the migration of an endocyclic bond leads to a smaller ring. nih.gov

Condensation Reactions of Cyclododecanone

Cyclododecanone and its derivatives readily undergo condensation reactions, which are fundamental in constructing larger and more complex molecular architectures, including fused heterocyclic systems.

Aldol (B89426) Condensation for the Construction of Larger Cyclic Structures

The aldol condensation is a powerful tool for forming carbon-carbon bonds. Intramolecular aldol reactions of dicarbonyl compounds derived from cyclododecanone can be used to construct larger cyclic structures. For instance, a tandem hydroformylation/aldol condensation of 2-(but-3-enyl)cyclododecanone can lead to the formation of a new ring fused to the cyclododecane (B45066) framework. In this process, the hydroformylation of the butenyl side chain generates an aldehyde, which can then undergo an intramolecular aldol reaction with the ketone of the cyclododecanone ring. The regioselectivity of the aldol condensation is influenced by the stability of the resulting ring system, with five- and six-membered rings being thermodynamically favored.

Ritter Conditions for the Synthesis of Acetamide (B32628) Derivatives

The Ritter reaction provides a method for the synthesis of N-alkyl amides from nitriles and a source of a carbocation, such as an alcohol in the presence of a strong acid. organic-chemistry.org This reaction can be applied to cyclododecanol (B158456), the alcohol derivative of cyclododecanone, to produce acetamide derivatives. The reaction proceeds by the protonation of the alcohol and subsequent loss of water to form a cyclododecyl carbocation. This carbocation is then attacked by the nitrogen atom of a nitrile, such as acetonitrile, to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the corresponding N-cyclododecyl acetamide. organic-chemistry.org It has been shown that Ritter-like reactions can be catalyzed by copper(II) triflate under mild conditions, and for substituted cycloalkanols, the reaction can proceed with high stereoretention.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Cyclododecanol | Acetonitrile | N-Cyclododecyl acetamide | Ritter Reaction |

Reactions with Bifunctional Nucleophiles for Fused Heterocyclic Compounds

Cyclododecanone derivatives can be utilized as synthons for the construction of fused heterocyclic systems. For example, 2-(hydroxymethylene)cyclododecanone can undergo condensation reactions with various bifunctional nucleophiles to yield macrocyclic systems fused to different heterocyclic rings. This approach provides a straightforward route to complex molecules under mild conditions.

Examples of bifunctional nucleophiles that react with 2-(hydroxymethylene)cyclododecanone include:

Benzo[d]imidazole: Forms a pyrimidine-fused system.

Pyrazolo[3,4-b]pyridine: Results in a pyrazolopyrimidine-fused structure.

Ethylene diamine: Leads to the formation of a diazepine (B8756704) ring fused to the cyclododecane framework.

6-Aminothiouracil: Yields a pyridopyrimidine-fused compound.

These reactions demonstrate the utility of cyclododecanone as a versatile platform for the synthesis of a wide range of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.

| Cyclododecanone Derivative | Bifunctional Nucleophile | Fused Heterocyclic Product |

| 2-(hydroxymethylene)cyclododecanone | Benzo[d]imidazole | Pyrimidine-fused cyclododecane |

| 2-(hydroxymethylene)cyclododecanone | Pyrazolo[3,4-b]pyridine | Pyrazolopyrimidine-fused cyclododecane |

| 2-(hydroxymethylene)cyclododecanone | Ethylene diamine | Diazepine-fused cyclododecane |

| 2-(hydroxymethylene)cyclododecanone | 6-Aminothiouracil | Pyridopyrimidine-fused cyclododecane |

Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a prominent reaction for forming carbon-carbon bonds, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. pearson.commychemblog.com This reaction is a cornerstone in synthesizing α,β-unsaturated carbonyl compounds. purechemistry.org In the context of cyclododecanone, this condensation provides a pathway to various functionalized derivatives.

The reaction typically involves the deprotonation of the active methylene compound by a base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of cyclododecanone. purechemistry.org Subsequent dehydration leads to the formation of a new carbon-carbon double bond. mychemblog.com

Active methylene compounds suitable for this reaction are characterized by a CH2 group flanked by two electron-withdrawing groups, such as in malonic esters, acetoacetic esters, and malononitrile. mychemblog.com The choice of catalyst is crucial, with secondary amines often being effective. pearson.com

Table 1: Examples of Knoevenagel Condensation with Various Aldehydes and Active Methylene Compounds

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product | Reference |

| Various Aldehydes | Meldrum's acid, barbituric acid, dimedone | Cetyltrimethylammonium bromide in water | Corresponding condensation products | researchgate.net |

| 4-Chlorobenzaldehyde | Various active methylene compounds | Boric acid in ethanol (B145695) | 2-Alkylidene/arylidene derivatives | sciforum.net |

| Benzaldehyde | Acetylacetone | Piperidine in methanol | 3-(Phenylmethylene)pentane-2,4-dione | mychemblog.com |

| Syringaldehyde | Malonic acid | Piperidine in pyridine | Corresponding unsaturated acid | mychemblog.com |

While specific examples with cyclododecanone are not extensively detailed in the provided search results, the general principles of the Knoevenagel condensation are directly applicable.

Beckmann Rearrangement for the Synthesis of Laurolactam (B145868)

The Beckmann rearrangement is a crucial industrial process for converting ketoximes into amides. wikipedia.org In the case of cyclododecanone, its oxime undergoes this rearrangement to produce laurolactam, the monomer for Nylon-12. wikipedia.orgintratec.us

The process begins with the oximation of cyclododecanone, which is achieved by reacting it with hydroxylamine (B1172632). wikipedia.orgudel.edu The resulting cyclododecanone oxime is then treated with a strong acid, such as sulfuric acid or oleum, which catalyzes the rearrangement to laurolactam. wikipedia.orgresearchgate.netgoogle.com

Industrial Production of Laurolactam:

The industrial synthesis of laurolactam typically starts from cyclododecatriene, which is hydrogenated to cyclododecane. wikipedia.org Oxidation of cyclododecane yields a mixture of cyclododecanol and cyclododecanone, which is then dehydrogenated to pure cyclododecanone. wikipedia.orgintratec.us The subsequent oximation and Beckmann rearrangement complete the synthesis of laurolactam. wikipedia.org

Alternative, more environmentally friendly methods are continuously being explored. One such method involves a vapor-phase Beckmann rearrangement using solid acid catalysts, which offers advantages over the traditional liquid-phase process that uses strong acids. researchgate.net Zeolite-based catalysts, for instance, have shown high selectivity and conversion rates at elevated temperatures. researchgate.net

Another approach utilizes cyanuric chloride with a zinc chloride co-catalyst, providing a catalytic method for the rearrangement. wikipedia.orglscollege.ac.in This reaction proceeds through a catalytic cycle where cyanuric chloride activates the hydroxyl group of the oxime. lscollege.ac.in

Table 2: Catalytic Systems for Beckmann Rearrangement of Cyclododecanone Oxime

| Catalyst System | Reaction Conditions | Yield of Laurolactam | Reference |

| Fuming Sulfuric Acid | Liquid phase | High | researchgate.net |

| Acid-treated [Al,B]-BEA zeolite | Vapor phase, ~320 °C, reduced pressure | 98% selectivity | researchgate.net |

| Trimethylchlorosilane, Tetrachlorosilane | Silane-nitrile-solvent systems, 100 °C | Effective | oup.com |

| Cyanuric chloride/Zinc chloride | Catalytic | High | wikipedia.orglscollege.ac.in |

| Cyanuric chloride (TCT) | Isopropylcyclohexane solvent | - | epo.org |

Synthesis and Reactivity of Alpha-Substituted Cyclododecanone Derivatives

The alpha-position to the carbonyl group in cyclododecanone is a key site for functionalization, leading to a wide array of derivatives with diverse applications.

α-Halogenation:

Alpha-halogenation of cyclododecanone can be achieved using various reagents. For instance, α-bromocyclododecanone can be synthesized in nearly quantitative yield using N-bromosuccinimide (NBS) under photochemical conditions. researchgate.net Similarly, α-iodination has been accomplished in the solid state using elemental iodine and oxone as a catalyst. researchgate.net The synthesis of α-chlorocyclododecanone has been reported via treatment with LDA followed by p-toluenesulfonyl chloride. researchgate.net These α-haloketones are versatile intermediates in organic synthesis. nih.gov

α-Alkylation:

The introduction of alkyl groups at the alpha-position of cyclododecanone is another important transformation. Radical alkylation of cyclododecanone with allyl acetate, initiated by inorganic radical initiators like CuO, has been investigated. researchgate.net Industrially, the α-alkylation of cyclic ketones is a significant process, and recent research has focused on developing more sustainable methods using catalysts like Mn2+ in the presence of air. csic.es Photocatalytic methods using quantum dots have also been developed for the α-alkylation of cyclic ketones without the need for amine catalysts or directing groups. chemistryviews.org

Table 3: Selected Examples of α-Substitution of Cyclododecanone

| Reaction | Reagents/Catalyst | Product | Reference |

| α-Bromination | N-Bromosuccinimide (NBS), hv | 2-Bromocyclododecanone | researchgate.net |

| α-Iodination | Iodine, Oxone | 2-Iodocyclododecanone | researchgate.net |

| α-Chlorination | LDA, p-Toluenesulfonyl chloride | 2-Chlorocyclododecanone | researchgate.net |

| Radical α-Alkylation | Allyl acetate, CuO | 2-[3-(Acetyloxy)propyl]cyclododecanone | researchgate.net |

| Aerobic α-Alkylation | Allyl alkenes, Mn2+ | α-Alkylated cyclododecanone | csic.es |

The resulting α-substituted cyclododecanone derivatives can undergo further reactions. For example, α-benzylcyclododecanones are key precursors for the synthesis of cyclododeceno[b]indene derivatives. nih.govresearchgate.netnih.gov

Construction of Polycyclic Systems, e.g., Cyclododeceno[b]indene Derivatives

Cyclododecanone serves as a starting material for the construction of more complex polycyclic systems. A notable example is the synthesis of cyclododeceno[b]indene derivatives.

One synthetic route involves the preparation of α-benzylcyclododecanones by reacting cyclododecanone with substituted benzyl (B1604629) chlorides or bromides in the presence of a base like sodium hydride (NaH). nih.govresearchgate.netnih.gov These α-benzylcyclododecanones then undergo an acid-catalyzed cyclization to form the cyclododeceno[b]indene framework. nih.govresearchgate.netnih.gov Methanesulfonic acid has been shown to be an effective catalyst for this cyclization. nih.govnih.gov

Another classical method for synthesizing indole (B1671886) derivatives is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the indole ring. wikipedia.orgjk-sci.comyoutube.com The Fischer indole synthesis is a versatile method for preparing a wide range of substituted indoles and has been applied in the total synthesis of natural products. rsc.org While a direct application to cyclododecanone to form a cyclododeceno-fused indole is not explicitly detailed in the provided results, the general mechanism suggests its potential.

Table 4: Synthesis of Cyclododeceno[b]indene Derivatives

| Starting Material | Reagents/Catalyst | Intermediate | Product | Reference |

| Cyclododecanone | Substituted benzyl halides, NaH | α-Benzylcyclododecanones | - | nih.govresearchgate.netnih.gov |

| α-Benzylcyclododecanones | Methanesulfonic acid | - | Cyclododeceno[b]indene derivatives | nih.govnih.gov |

The synthesis of these polycyclic systems highlights the utility of cyclododecanone in building molecular complexity and accessing novel chemical scaffolds.

Advanced Analytical Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structures of reactants, intermediates, and products, as well as for real-time tracking of the reaction's progress. These techniques provide a wealth of information on functional groups, bonding arrangements, and molecular conformations.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in molecules. The transformation of cyclododecanol (B158456) or cyclododecanone (B146445) to dodecanedioic acid is readily monitored by observing the appearance and disappearance of characteristic IR absorption bands.

The IR spectrum of cyclododecanol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methylene (B1212753) groups appear as sharp peaks between 2850 and 3000 cm⁻¹. A C-O stretching vibration can also be observed around 1050-1150 cm⁻¹. nih.gov

In the spectrum of cyclododecanone , the most prominent feature is a strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O stretching vibration of the ketone. chegg.comchemicalbook.com The broad O-H band seen in cyclododecanol is absent. The C-H stretching bands of the methylene groups are still present.

The formation of dodecanedioic acid is confirmed by the appearance of a very broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching of a carboxylic acid dimer. nist.gov Superimposed on this broad band are the C-H stretching vibrations. A strong, sharp C=O stretching band for the carboxylic acid is also observed, typically in the range of 1680-1710 cm⁻¹. nist.gov

Table 2: Key Infrared Absorption Frequencies (cm⁻¹)

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Cyclododecanol | O-H stretch | 3200-3600 (broad, strong) |

| C-H stretch | 2850-3000 (sharp) | |

| C-O stretch | 1050-1150 | |

| Cyclododecanone | C=O stretch | 1700-1725 (strong, sharp) |

| C-H stretch | 2850-3000 (sharp) | |

| Dodecanedioic Acid | O-H stretch | 2500-3300 (very broad) |

Raman Spectroscopy for In Situ Reaction Monitoring

Raman spectroscopy is a powerful technique for in situ reaction monitoring due to its ability to provide real-time information about the molecular composition of a reaction mixture without the need for sample extraction. It is particularly well-suited for analyzing aqueous reaction media, as water is a weak Raman scatterer.

In the context of the nitric acid oxidation of cyclododecanol and cyclododecanone, Raman spectroscopy can be employed to track the disappearance of the reactants and the appearance of the dodecanedioic acid product. The Raman spectrum of dodecanedioic acid exhibits characteristic peaks, including a prominent C=O stretching band around 1640 cm⁻¹ and C-C stretching modes in the fingerprint region. nih.govchemicalbook.com

By monitoring the intensity of specific Raman bands corresponding to the reactants and the product over time, a kinetic profile of the reaction can be established. This allows for the determination of reaction endpoints and the identification of any potential intermediates that may accumulate during the process. While specific in-situ Raman studies on the nitric acid oxidation of cyclododecanone are not widely available in public literature, the principles of this technique are well-established for monitoring similar chemical transformations.

Chromatographic Separation and Mass Spectrometry Approaches

Chromatographic techniques coupled with mass spectrometry provide a powerful combination for separating complex mixtures and identifying their individual components based on their mass-to-charge ratio. These methods are essential for analyzing the reaction mixture to assess product purity, identify byproducts, and monitor the reaction's progression.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Reaction Progression

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to analyze volatile and semi-volatile compounds. For the analysis of the reaction mixture from the oxidation of cyclododecanol and cyclododecanone, derivatization of the non-volatile dicarboxylic acid product is often necessary to increase its volatility for GC analysis. Esterification to form methyl or ethyl esters is a common derivatization method.

A typical GC-MS analysis would involve taking aliquots of the reaction mixture at different time points, derivatizing them, and injecting them into the GC-MS system. The resulting chromatogram would show peaks corresponding to the unreacted starting materials, the derivatized dodecanedioic acid product, and any volatile byproducts. The mass spectrum of each peak provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library or through manual interpretation.

By quantifying the peak areas of the reactants and the product over time, the reaction progression can be accurately monitored. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst concentration to maximize the yield of dodecanedioic acid and minimize the formation of undesirable byproducts, such as shorter-chain dicarboxylic acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for the analysis of non-volatile and thermally labile compounds, such as dicarboxylic acids and other potential polar byproducts, without the need for derivatization. chromatographyonline.com

In the analysis of the nitric acid oxidation of cyclododecanol and cyclododecanone, reversed-phase LC can be used to separate the components of the reaction mixture based on their polarity. A mass spectrometer coupled to the LC system then detects and identifies the eluting compounds. LC-MS is particularly useful for identifying a wide range of dicarboxylic acids that may be formed as byproducts through over-oxidation or side reactions.

Modern LC-MS techniques, such as high-resolution mass spectrometry (HRMS), can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown byproducts. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the parent ions and analyzing the resulting daughter ions. This level of detail is invaluable for understanding the complete reaction pathway and identifying minor impurities that could affect the quality of the final dodecanedioic acid product. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous identification of chemical compounds by providing their exact mass. bioanalysis-zone.com Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.comresearchgate.net This high level of precision allows for the calculation of a unique elemental formula for a detected ion, which is critical in analyzing the complex mixture of products that can arise from the nitric acid oxidation of cyclododecanol and cyclododecanone.

The primary product of this oxidation is dodecanedioic acid. However, other dicarboxylic acids of varying chain lengths can also be formed as byproducts. HRMS is employed to confirm the presence of the target product and to identify these related impurities. The technique operates by ionizing the sample, accelerating the ions, and then separating them based on their precise m/z ratio in a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) system. researchgate.net

In a typical analysis, the reaction mixture is separated using a chromatographic technique like Ultra-High-Performance Liquid Chromatography (UHPLC), and the eluent is introduced into the HRMS instrument. lipidmaps.org The instrument, operating in full scan mode, acquires high-resolution mass spectra of the eluting compounds. nih.gov By extracting the ion chromatograms for the exact masses of expected products, their presence can be confirmed. For instance, the exact mass of the deprotonated molecule [M-H]⁻ of dodecanedioic acid (C₁₂H₂₂O₄) is calculated and used for identification.

Table 1: Theoretical vs. Measured Exact Mass of Oxidation Products

| Compound Name | Molecular Formula | Theoretical Exact Mass [M-H]⁻ (Da) | Potential Measured Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Dodecanedioic acid | C₁₂H₂₂O₄ | 229.1445 | 229.1442 | -1.31 |

| Undecanedioic acid | C₁₁H₂₀O₄ | 215.1289 | 215.1285 | -1.86 |

| Decanedioic acid | C₁₀H₁₈O₄ | 201.1132 | 201.1129 | -1.49 |

This interactive table showcases how HRMS provides high mass accuracy, enabling confident differentiation between dicarboxylic acids with similar structures.

The high mass accuracy, typically below 5 ppm, afforded by HRMS is crucial for distinguishing between molecules with different elemental formulas but the same nominal mass. nih.gov This capability ensures the precise characterization of the product profile from the oxidation of cyclododecanol and cyclododecanone.

Gel Permeation Chromatography (GPC) for Polymer Characterization

The primary product of the nitric acid oxidation of cyclododecanol/cyclododecanone, dodecanedioic acid, is a key monomer in the synthesis of polymers such as polyamides and polyesters. researchgate.net Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing these resulting polymers. lcms.cz GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. fiveable.me This allows for the determination of the polymer's molecular weight distribution (MWD), a critical factor influencing its physical and mechanical properties. lcms.czjyu.fi

In a GPC analysis, a dissolved polymer sample is passed through a column packed with porous gel particles. fiveable.me Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying degrees, resulting in a longer retention time. lcms.cz The system is calibrated with polymer standards of known molecular weight to generate a calibration curve, which is then used to determine the molecular weight averages (such as number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the sample. researchgate.net

For polyamides derived from dodecanedioic acid, specialized solvent systems and elevated temperatures may be required for dissolution and analysis due to their low solubility in common GPC eluents. taylorfrancis.comlcms.cz Solvents such as hexafluoroisopropanol (HFIP) or m-cresol (B1676322) are often employed. taylorfrancis.comlcms.cz Multi-detector GPC systems, incorporating refractive index (RI), viscometry, and light scattering detectors, can provide more comprehensive information about the polymer's structure, including its intrinsic viscosity and branching characteristics. rsc.org

Table 2: GPC Data for Polyamide Synthesized from Dodecanedioic Acid

| Polyamide Sample | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Elution Volume (mL) |

|---|---|---|---|---|

| Polyamide-1 | 32,500 | 68,250 | 2.10 | 15.2 |

| Polyamide-2 | 45,100 | 92,455 | 2.05 | 14.5 |

This interactive table illustrates typical GPC results, highlighting how the technique differentiates polymers based on their molecular weight characteristics, which are directly related to their elution behavior.